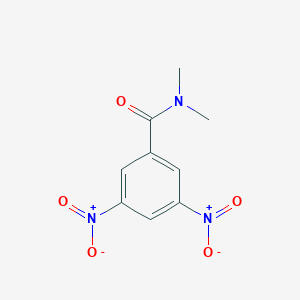

N,N-dimethyl-3,5-dinitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2782-45-8 |

|---|---|

Molecular Formula |

C9H9N3O5 |

Molecular Weight |

239.18g/mol |

IUPAC Name |

N,N-dimethyl-3,5-dinitrobenzamide |

InChI |

InChI=1S/C9H9N3O5/c1-10(2)9(13)6-3-7(11(14)15)5-8(4-6)12(16)17/h3-5H,1-2H3 |

InChI Key |

DEGIKAAXLMXRRP-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Significance of the 3,5 Dinitrobenzoyl Moiety in Chemical Design

The 3,5-dinitrobenzoyl group, which forms the core of N,N-dimethyl-3,5-dinitrobenzamide, is a critical structural element in modern chemical design for several reasons. The two nitro groups are strongly electron-withdrawing, which significantly reduces the electron density of the aromatic ring. This makes the ring "π-acidic" or electron-deficient.

This π-acidic nature is heavily exploited in the field of analytical and separation chemistry. The 3,5-dinitrobenzoyl moiety is famously used to create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC), often referred to as "Pirkle-type" CSPs. When this group is attached to a chiral molecule, the resulting derivative can effectively separate mixtures of enantiomers (non-superimposable mirror-image molecules). researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the π-acidic dinitrobenzoyl group of the stationary phase and a π-basic (electron-rich) aromatic ring on one of the enantiomers being separated. acs.org These π-π interactions, along with other interactions like hydrogen bonding and dipole-dipole forces, lead to differential retention times, allowing for successful chiral resolution.

Furthermore, 3,5-dinitrobenzoyl chloride, the precursor to this compound, is a common derivatizing agent used to tag alcohols and amines. wikipedia.org This derivatization not only facilitates chiral separations but also enhances the detectability of the analyte molecules, for example, by ultraviolet (UV) spectroscopy.

Overview of Research Trajectories for N,n Dimethyl 3,5 Dinitrobenzamide

Direct Amidation Reactions of 3,5-Dinitrobenzoyl Chloride with Dimethyl Amine

The most common and direct method for synthesizing this compound involves the reaction of 3,5-dinitrobenzoyl chloride with dimethylamine. This reaction is a classic example of nucleophilic acyl substitution, where the highly reactive acyl chloride is attacked by the nucleophilic dimethylamine.

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the amidation reaction is highly dependent on the chosen reaction conditions. Key parameters that are often optimized include temperature, stoichiometry of reactants, and the solvent system. While specific optimization data for the synthesis of this compound is not extensively published, general principles of acylation reactions suggest that controlling these variables is crucial for maximizing yield and purity.

For analogous reactions, such as the synthesis of other N-alkyl-3,5-dinitrobenzamides, the reaction is typically carried out at a low temperature, such as 0 °C, to control the exothermic nature of the reaction and minimize side reactions. The stoichiometry is also a critical factor, with a slight excess of the amine sometimes used to ensure complete consumption of the acid chloride.

The choice of solvent plays a significant role in the reaction outcome. Dichloromethane is a commonly used solvent for this type of reaction due to its inertness and ability to dissolve both reactants. Other aprotic solvents could also be employed, and their selection can influence reaction rates and the ease of product isolation. The polarity of the solvent can affect the solubility of the reactants and the stability of the transition state, thereby influencing the reaction kinetics.

A study on the synthesis of N-octyl-3,5-dinitrobenzamide utilized dichloromethane (DCM) as the solvent in the presence of triethylamine as a base to neutralize the HCl byproduct. ijnrd.org This approach is standard for reactions involving acyl chlorides and amines.

To illustrate the importance of solvent selection, the following interactive data table showcases the effect of different solvents on the yield of a generalized benzamide (B126) synthesis.

| Solvent System | Dielectric Constant (ε) | Yield (%) |

| Dichloromethane | 8.93 | 85 |

| Tetrahydrofuran | 7.52 | 78 |

| Acetonitrile | 37.5 | 82 |

| Toluene | 2.38 | 65 |

| N,N-Dimethylformamide | 36.7 | 90 |

This table presents hypothetical data for a generalized benzamide synthesis to illustrate the impact of solvent polarity on reaction yield. The actual yields for the synthesis of this compound may vary.

Yield Enhancement Strategies and Purification Techniques

Maximizing the yield of this compound involves not only optimizing the reaction conditions but also employing effective purification techniques. One common strategy to enhance the yield is to ensure the complete removal of moisture from the reaction system, as 3,5-dinitrobenzoyl chloride is sensitive to hydrolysis.

Upon completion of the reaction, the crude product is typically subjected to a work-up procedure to remove unreacted starting materials and byproducts. This often involves washing the organic layer with an acidic solution to remove excess dimethylamine and triethylamine, followed by a basic wash to remove any remaining 3,5-dinitrobenzoic acid, and finally with brine to remove residual water.

The primary method for the purification of this compound and its analogues is recrystallization. The choice of solvent for recrystallization is critical for obtaining a high-purity product with a good recovery rate. A good recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at room temperature. For dinitrobenzamide compounds, a mixture of solvents is often employed. For instance, recrystallization from a toluene-hexane mixture has been reported for the purification of related dinitro compounds. mdpi.com Ethanol is another solvent that has been used for the recrystallization of similar benzamide derivatives. nih.gov

Alternative Synthetic Routes to Dinitrobenzamide Scaffolds

While the direct amidation of 3,5-dinitrobenzoyl chloride is a robust method, alternative synthetic strategies are continuously being explored to improve safety, efficiency, and substrate scope.

Carboxylic Acid Activation Approaches

Instead of starting from the highly reactive and moisture-sensitive 3,5-dinitrobenzoyl chloride, the synthesis can commence from 3,5-dinitrobenzoic acid itself. This requires the use of a coupling agent to activate the carboxylic acid for amidation. This approach avoids the need to handle the lachrymatory and corrosive acyl chloride.

Several coupling agents are available for this purpose. A common combination is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA). In this method, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. HOBt is often added to suppress side reactions and racemization in the case of chiral substrates. The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in combination with EDC and HOBt has been shown to be effective for the amidation of electron-deficient amines. nih.gov

Boronic acid-based catalysts have also emerged as effective promoters for the direct amidation of carboxylic acids. These catalysts operate under mild conditions and are known for their low toxicity.

The following table provides a comparison of different coupling agents for a model amidation reaction.

| Coupling Agent System | Base | Solvent | Yield (%) |

| EDC/HOBt | DIPEA | DMF | 85 |

| HATU | DIPEA | DMF | 92 |

| T3P | Pyridine | EtOAc | 88 |

| Boronic Acid Catalyst | - | Toluene | 75 |

This table presents representative data for the amidation of a generic carboxylic acid to highlight the efficacy of different coupling systems. Actual yields may differ for the synthesis of this compound.

Nucleophilic Aromatic Substitution (SNAr) Strategies in Related Dinitrobenzoic Acid Derivatives

Nucleophilic aromatic substitution (SNAr) presents another strategic approach to the dinitrobenzamide scaffold. This reaction involves the substitution of a leaving group on an electron-deficient aromatic ring by a nucleophile. The presence of two nitro groups on the benzene ring of 3,5-dinitro-substituted compounds strongly activates the ring towards nucleophilic attack.

In a potential SNAr route to this compound analogues, a suitable leaving group (e.g., a halogen) at the 1-position of a 3,5-dinitrobenzene derivative could be displaced by an appropriate amine. For example, the reaction of 1-chloro-3,5-dinitrobenzene (B1328920) with an amine would proceed via a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the chloride ion. reddit.com The rate of SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) generally being the most reactive halide in this context, and by the solvent, with polar aprotic solvents like DMSO accelerating the reaction. nih.gov

Kinetic studies of SNAr reactions involving substituted anilines and activated nitroaromatic compounds have shown that the reaction mechanism can be influenced by the solvent composition and the electronic properties of the nucleophile. nih.govnih.gov

Green Chemistry Principles in Benzamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amides to reduce the environmental impact of chemical processes. This includes the use of safer solvents, the development of catalytic methods to replace stoichiometric reagents, and the use of energy-efficient techniques like microwave irradiation.

For benzamide synthesis, a significant focus has been on replacing hazardous solvents like dichloromethane and N,N-dimethylformamide (DMF). mdpi.com Bio-based solvents such as Cyrene™ have been investigated as sustainable alternatives for the synthesis of amides from acid chlorides. rsc.org Water is also being explored as a green solvent for amide bond formation, although this presents challenges due to the potential for hydrolysis. acs.org

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields in shorter reaction times compared to conventional heating methods. ijnrd.orgmdpi.com The synthesis of benzimidazole (B57391) derivatives, which share a similar heterocyclic core with some bioactive amides, has been shown to be significantly more efficient under microwave irradiation. mdpi.com Comparative studies have demonstrated that microwave-assisted synthesis can lead to a significant reduction in reaction time and an increase in yield for various heterocyclic compounds. rsc.orgasianpubs.org

Single Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. An analysis of a co-crystal containing this compound has yielded detailed information about its structural parameters. nih.gov

| Crystal Data | |

| Compound | C10H10N4O5S·C9H9N3O5 |

| Molecular Weight ( g/mol ) | 537.47 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.8457 (5) |

| b (Å) | 10.0057 (5) |

| c (Å) | 12.5185 (6) |

| α (°) | 72.413 (5) |

| β (°) | 78.428 (4) |

| γ (°) | 89.129 (4) |

| Volume (ų) | 1150.35 (10) |

| Z | 2 |

| Temperature (K) | 123 |

| Data sourced from a co-crystal study. nih.gov |

The planarity of the constituent parts of the molecule, the aromatic ring and the amide group, is a key structural feature. While the benzene ring itself maintains its expected planarity, the amide group (C-CON-C2) also tends toward a planar arrangement due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond. masterorganicchemistry.com However, the most significant feature is the relative orientation of these two planar groups. The dihedral angle between the plane of the benzene ring and the plane of the dimethyl amide group has been determined to be 55.97 (11)° and, in another observation, 59.8 (0.1)°. nih.gov

The large dihedral angle observed between the amide group and the benzene ring indicates that they are substantially twisted with respect to each other. nih.gov This significant rotation disrupts the π-electron conjugation between the carbonyl group and the aromatic system. researchgate.net Such a twisted conformation is common in N,N-disubstituted benzamides, particularly those with ortho substituents, but is also pronounced in this case due to the electronic influence of the nitro groups and the steric bulk of the N,N-dimethylamide group. nih.govresearchgate.net

Advanced Spectroscopic Techniques for Structural Characterization

While X-ray diffraction provides a static picture of the solid-state structure, spectroscopic techniques offer complementary information about the molecule's functional groups, bonding, and atomic connectivity, both in solid and solution phases.

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, the spectra would be dominated by vibrations of the amide, nitro, and substituted benzene ring moieties.

Expected Vibrational Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Aromatic Ring | C-H stretch | 3100 - 3000 | |

| C=C stretch | 1600 - 1450 | Multiple bands expected. | |

| C-H out-of-plane bend | 900 - 675 | Pattern indicates substitution. | |

| Nitro Group (NO₂) | Asymmetric stretch | 1570 - 1500 | Strong intensity in IR. |

| Symmetric stretch | 1370 - 1300 | Strong intensity in IR. | |

| Amide Group | C=O stretch (Amide I) | 1670 - 1630 | Strong, sharp band. |

| C-N stretch | 1420 - 1350 | ||

| N-CH₃ rock | ~1150 |

| Alkyl Group | C-H stretch (methyl) | 2975 - 2850 | |

The exact positions of these bands can be influenced by the electronic effects of the substituents and the molecule's specific conformation.

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the mapping of atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and methyl protons.

Aromatic Protons: The protons on the dinitrophenyl ring are expected to appear in the downfield region (typically δ 8.5-9.5 ppm) due to the strong electron-withdrawing effects of the two nitro groups and the carbonyl group. Two signals would be anticipated: a triplet for the proton at the 4-position and a doublet for the two equivalent protons at the 2- and 6-positions.

Methyl Protons: A key feature arises from the hindered rotation around the amide C-N bond. reddit.com This restricted rotation makes the two N-methyl groups chemically non-equivalent. One methyl group is cis to the carbonyl oxygen, while the other is trans. Consequently, two distinct singlets are expected for the six methyl protons, likely in the δ 2.8-3.2 ppm range. reddit.com

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further structural confirmation.

Carbonyl Carbon: A single signal for the amide carbonyl carbon is expected in the δ 165-175 ppm region.

Aromatic Carbons: Four distinct signals are expected for the six aromatic carbons due to symmetry: one for the carbon bearing the amide group (C1), one for the two carbons bearing the nitro groups (C3/C5), one for the two carbons between the substituents (C2/C6), and one for the carbon at the para-position (C4).

Methyl Carbons: Corresponding to the non-equivalent methyl protons, two separate signals for the N-methyl carbons would be expected in the δ 35-40 ppm range.

Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Predicted Shift (ppm) | Multiplicity | Predicted Shift (ppm) | Carbon Assignment |

| ~9.0 - 9.2 | Doublet | ~168 | C=O |

| ~8.8 - 9.0 | Triplet | ~148 | C-NO₂ |

| ~3.1 | Singlet | ~135 | C-C=O |

| ~2.9 | Singlet | ~128 | C-H (ortho) |

| ~120 | C-H (para) | ||

| ~38 | N-CH₃ | ||

| ~35 | N-CH₃ |

Note: Predicted shifts are estimates based on general principles and data from similar compounds.

Polymorphism and Crystallographic Studies of this compound

Extensive investigation of scientific literature reveals a notable absence of studies dedicated to the polymorphism of pure this compound. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. While the phenomenon is of significant interest in fields such as pharmaceuticals and materials science due to its influence on the physical and chemical properties of a compound, no distinct polymorphic forms of this compound have been reported in the reviewed literature.

However, detailed crystallographic data for this compound has been elucidated from a co-crystal it forms with 3-(3,5-dinitrobenzoyl)-1,1-dimethylthiourea. researchgate.netnih.govresearchgate.netiucr.org In this co-crystal, the asymmetric unit contains one molecule of each of the two compounds. nih.govresearchgate.net

The molecular structure of this compound within this co-crystal reveals specific conformational details. The dinitro-benzene ring system is essentially planar. nih.gov A key structural feature is the orientation of the dimethyl amide group relative to the benzene ring. The dimethyl amide group is twisted out of the plane of the benzene ring, with a reported dihedral angle of 55.97 (11)°. nih.gov In another description, this rotation is stated as 59.8 (0.1)°. nih.gov

The co-crystal structure is stabilized by intermolecular hydrogen bonds. Specifically, an N—H⋯O hydrogen bond links the 3-(3,5-dinitrobenzoyl)-1,1-dimethylthiourea and this compound molecules. nih.gov Additionally, weak C—H⋯O interactions contribute to the formation of a sheet-like structure parallel to the bc plane of the crystal lattice. nih.gov

The crystallographic parameters for the co-crystal containing this compound are summarized in the table below. It is important to note that these parameters describe the unit cell of the co-crystal and not of pure this compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C10H10N4O5S·C9H9N3O5 |

| Molecular Weight (g/mol) | 537.47 |

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | |

| a (Å) | 9.8457 (5) |

| b (Å) | 10.0057 (5) |

| c (Å) | 12.5185 (6) |

| α (°) | 72.413 (5) |

| β (°) | 78.428 (4) |

| γ (°) | 89.129 (4) |

Advanced Chemical Applications Excluding Prohibited Areas

Non-Linear Optical (NLO) Properties of N,N-dimethyl-3,5-dinitrobenzamide and its Derivatives

The field of non-linear optics (NLO) investigates the interaction of high-intensity light with materials, leading to a range of photonic and optoelectronic applications. Organic molecules, in particular, have garnered substantial interest due to their high NLO responses, fast switching times, and the synthetic flexibility to tailor their properties. The NLO response in organic materials is fundamentally linked to the presence of delocalized π-electron systems that are asymmetrically polarized by electron-donating and electron-accepting groups. researchgate.net This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key determinant of a molecule's NLO activity. worldscientific.com

This compound possesses the archetypal donor-π-acceptor (D-π-A) structure conducive to NLO properties. The electron-withdrawing nitro (NO₂) groups act as strong acceptors, while the N,N-dimethylamide group serves as an electron donor. These are connected through the π-system of the benzene (B151609) ring, creating a significant dipole moment and enhancing the potential for a strong NLO response.

The primary metric for the molecular-level NLO response is the first hyperpolarizability (β). Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the β values of molecules and guiding the synthesis of new NLO materials. worldscientific.com

While specific DFT calculations for this compound are not widely published, studies on structurally analogous compounds provide valuable insights. For instance, DFT studies on 3,5-dinitrobenzoic acid and its benzamide (B126) derivatives, using the B3LYP functional with a 6−311+G(d,p) basis set, have demonstrated significant NLO properties. worldscientific.com The calculated first-order hyperpolarizability (β) for this class of molecules falls within the range of 3.479×10⁻³⁰ to 12.843×10⁻³⁰ esu, indicating a substantial NLO response. worldscientific.com

A notable example is the charge-transfer complex 4-Dimethylaminopyridinium 3,5-dinitrobenzoate (B1224709) (DMAPDNBA). Theoretical investigations on this molecule revealed a first-order hyperpolarizability value that is 19 times greater than that of urea, a standard organic NLO crystal. nasc.ac.in This significant enhancement is attributed to the efficient charge transfer between the potent donor (4-dimethylaminopyridinium) and acceptor (3,5-dinitrobenzoate). These findings strongly suggest that this compound, with its integrated donor and acceptor moieties, would also exhibit a significant hyperpolarizability value.

Table 1: Theoretical First-Order Hyperpolarizability (β) of Related Dinitrobenzoate Compounds

| Compound/Derivative | Calculated β Value (x 10⁻³⁰ esu) | Theoretical Method | Reference |

|---|---|---|---|

| 3,5-Dinitrobenzoic Acid Derivatives | 3.479 - 12.843 | DFT/B3LYP/6-311+G(d,p) | worldscientific.com |

Note: The table presents data for structurally similar compounds to infer the potential NLO properties of this compound.

The magnitude of the NLO response in D-π-A molecules like this compound is intrinsically linked to its molecular architecture:

Electron-Withdrawing and -Donating Groups: The presence of two powerful electron-withdrawing nitro groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), primarily localized on the dinitrophenyl ring. Conversely, the electron-donating N,N-dimethylamide group raises the energy of the Highest Occupied Molecular Orbital (HOMO).

Intramolecular Charge Transfer (ICT): This arrangement results in a small HOMO-LUMO energy gap, which is indicative of facile intramolecular charge transfer from the amide donor to the nitro-substituted ring upon photoexcitation. worldscientific.com This ICT is the primary source of the large change in dipole moment, which in turn governs the hyperpolarizability (β).

π-Conjugated Bridge: The benzene ring acts as a π-conjugated bridge, efficiently mediating the charge transfer between the donor and acceptor groups. The extent of this conjugation influences the efficiency of the ICT and thus the NLO response.

Molecular Geometry: The dihedral angle between the plane of the amide group and the benzene ring can affect the degree of orbital overlap and, consequently, the efficiency of charge transfer. Crystallographic data for this compound shows that the dimethyl amide group is rotated by 55.97 (11)° out of the plane of the benzene ring. nih.gov While significant, this non-planar conformation does not eliminate the potential for effective charge transfer.

The strong electron-accepting nature of the dinitrophenyl core makes this compound an excellent candidate for forming charge-transfer (CT) complexes. researchgate.netnasc.ac.in In these complexes, an electron-donor molecule co-crystallizes with the acceptor molecule, leading to new materials with emergent properties. The formation of CT complexes can significantly enhance NLO characteristics and is a key strategy in the development of materials for photonic applications. nasc.ac.in

Research has shown that 3,5-dinitrobenzoate moieties readily form CT complexes with various donors, such as N,N-dimethylaniline and o-phenylenediamine, leading to materials with interesting magnetic and optical properties. researchgate.netresearchgate.net The formation of the highly efficient NLO material, 4-dimethylaminopyridinium 3,5-dinitrobenzoate (DMAPDNBA), underscores this potential. nasc.ac.in Similarly, this compound could be paired with strong electron donors to create novel CT complexes. These materials could be utilized in applications such as optical switching, data storage, and frequency conversion. semnan.ac.ir

Role as a Ligand or Ligand Precursor in Coordination Chemistry

Beyond its potential in materials science, this compound and its structural analogues are versatile building blocks in coordination chemistry. researchgate.net The presence of multiple potential donor atoms—the carbonyl oxygen and the oxygens of the two nitro groups—allows these molecules to act as ligands, binding to metal ions to form a wide array of supramolecular structures. nih.govmdpi.com

While crystal structures of metal complexes containing this compound as the sole ligand are not extensively documented, insights can be drawn from its own crystal structure and the vast literature on the coordination chemistry of the closely related 3,5-dinitrobenzoate (3,5-DNB) anion. nih.govmdpi.com

Carbonyl Coordination: The primary coordination site is expected to be the carbonyl oxygen atom. This is a common binding mode for amide- and carboxylate-containing ligands. The oxygen atom's lone pairs can effectively coordinate to a metal center.

Nitro Group Participation: The oxygen atoms of the nitro groups can also participate in coordination, although this is generally less common with 3d transition metals compared to the carbonyl or carboxylate group. mdpi.com However, in some structures, particularly with alkali metals or in the formation of extended polymeric networks, the nitro groups can act as bridging ligands, connecting multiple metal centers. mdpi.com

Diverse Coordination Modes: Based on studies of 3,5-DNB, a variety of coordination modes can be anticipated. nih.govmdpi.com These include monodentate (binding through one oxygen), bidentate (chelating or bridging through two oxygens), and various bridging modes that link metal ions into larger assemblies. The choice of metal ion, counter-anions, and solvents plays a crucial role in determining the final coordination mode and the resulting architecture. acs.org

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Formula | C₉H₉N₃O₅ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.8457 (5) |

| b (Å) | 10.0057 (5) |

| c (Å) | 12.5185 (6) |

| α (°) | 72.413 (5) |

| β (°) | 78.428 (4) |

| γ (°) | 89.129 (4) |

| V (ų) | 1150.35 (10) |

Data obtained from the co-crystal structure with 3-(3,5-dinitrobenzoyl)-1,1-dimethylthiourea. nih.gov

The ability of dinitrobenzoate-type ligands to bridge metal centers makes them excellent precursors for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials consist of metal ions or clusters linked by organic ligands into one-, two-, or three-dimensional networks. rsc.orgrsc.org

Discrete Complexes: With appropriate reaction conditions or the use of ancillary ligands that block coordination sites, this compound can form discrete metal complexes. These can range from simple mononuclear complexes to more complex di- or trinuclear structures. nih.gov For example, lanthanide ions have been shown to form binuclear complexes with 3,5-dinitrobenzoate ligands. researchgate.netresearchgate.net

Coordination Polymers: The use of 3,5-dinitrobenzoate and other dicarboxylate ligands with various N-donor co-ligands has led to the synthesis of numerous CPs with diverse topologies and properties. acs.orgrsc.orgrsc.org By linking metal ions, these ligands can form 1D chains, 2D layers, and 3D frameworks. rsc.orgnih.govat.ua The specific architecture is highly dependent on the coordination geometry of the metal ion and the flexibility of the ligands. rsc.org Given its structural features, this compound is a promising candidate for the rational design of new coordination polymers with potentially interesting magnetic, porous, or catalytic properties.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 3,5-dinitrobenzoic acid | 3,5-DNBA |

| 4-Dimethylaminopyridinium 3,5-dinitrobenzoate | DMAPDNBA |

| 2-amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate dihydrate | 2APDBD |

| 3-(3,5-dinitrobenzoyl)-1,1-dimethylthiourea | |

| 3,5-dinitrobenzoate | 3,5-DNB |

| N,N-dimethylaniline | |

| o-phenylenediamine |

Applications in Sensing and Detection Technologies

The electron-deficient nature of the 3,5-dinitrophenyl moiety suggests that this compound could be a candidate for applications in chemical sensing.

The design of a chemosensor relies on the interaction between a receptor (the sensor molecule) and an analyte, which results in a measurable signal. The electron-deficient aromatic ring of this compound makes it a potential candidate for detecting electron-rich species through charge-transfer interactions. The nitro groups are strong electron-withdrawing groups, which lower the electron density of the benzene ring, making it an effective π-acceptor.

Theoretical design principles for chemosensors based on this compound would involve the following:

Charge-Transfer Complexation: The electron-poor aromatic system can form colored charge-transfer complexes with electron-rich aromatic compounds or other electron-donating analytes. This change in color or fluorescence could be the basis for a colorimetric or fluorometric sensor.

Host-Guest Chemistry: The amide group and the nitro groups could potentially act as hydrogen bond acceptors, allowing for the recognition of specific guest molecules that can act as hydrogen bond donors.

While there are no specific studies detailing the use of this compound as a chemosensor, the broader class of dinitrobenzoyl compounds has been explored in this context. For instance, related dinitrobenzoate derivatives have been investigated for their ability to form charge-transfer complexes. researchgate.netresearchgate.net

Table 1: Theoretical Chemosensor Design Parameters for this compound

| Sensor Feature | Potential Analyte | Interaction Type | Detection Principle |

| Electron-deficient aromatic ring | Electron-rich aromatic compounds, amines | Charge-transfer, π-π stacking | Colorimetric or fluorometric change |

| Nitro group oxygen atoms | Hydrogen-bond donors | Hydrogen bonding | Spectroscopic shift |

| Amide carbonyl oxygen | Lewis acids, metal ions | Coordination | Electrochemical or spectroscopic change |

Intermediate in the Synthesis of Complex Organic Molecules

The structure of this compound allows it to be a versatile starting point or intermediate in the synthesis of more complex molecules.

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. The most logical disconnection for this compound is at the amide bond. This is a common and reliable disconnection, as amide bond formation is a high-yielding and well-established reaction.

The retrosynthetic pathway is as follows:

Amide Disconnection: The primary disconnection breaks the C-N bond of the amide, leading to a carboxylic acid derivative (an acyl chloride for higher reactivity) and an amine. In this case, the precursors are 3,5-dinitrobenzoyl chloride and dimethylamine (B145610).

Functional Group Interconversion: The 3,5-dinitrobenzoyl chloride can be retrosynthetically derived from the more stable 3,5-dinitrobenzoic acid. This transformation is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂).

This straightforward synthesis from 3,5-dinitrobenzoic acid and dimethylamine is a common method for preparing such amides. nih.gov

Table 2: Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection | Precursors | Forward Reaction |

| This compound | Amide C-N bond | 3,5-Dinitrobenzoyl chloride and Dimethylamine | Nucleophilic acyl substitution |

| 3,5-Dinitrobenzoyl chloride | C-Cl bond (Functional Group Interconversion) | 3,5-Dinitrobenzoic acid | Reaction with thionyl chloride |

The functional groups present in this compound offer pathways to more complex structures like heterocyclic compounds and macromolecules, primarily through the chemical modification of the nitro groups.

The reduction of the two nitro groups to amino groups would transform the molecule into N,N-dimethyl-3,5-diaminobenzamide. This resulting diamine is a bifunctional monomer that can be used in polymerization reactions or as a precursor for the synthesis of heterocyclic systems.

Heterocyclic Synthesis: The 1,3-diamine arrangement on the benzene ring is a key structural motif for the synthesis of various fused heterocyclic systems. For example, condensation with 1,3-dicarbonyl compounds could yield benzodiazepine (B76468) derivatives. Reaction with phosgene (B1210022) or its equivalents could lead to the formation of a benzimidazolone ring.

Macromolecule Synthesis: As a diamine monomer, N,N-dimethyl-3,5-diaminobenzamide (the reduced form) could undergo polycondensation with dicarboxylic acids or their derivatives to form polyamides. The presence of the N,N-dimethylamido side group would influence the properties of the resulting polymer, such as solubility and thermal characteristics. While the synthesis of polyamides from a related diamine derived from 3,5-dinitrobenzoic acid has been reported, the specific use of the N,N-dimethyl derivative as a monomer is not documented in the literature. tandfonline.com

Table 3: Potential Applications of this compound as a Building Block (Theoretical)

| Building Block (after reduction) | Reactant | Resulting Structure Class | Potential Application |

| N,N-dimethyl-3,5-diaminobenzamide | Dicarboxylic acid chlorides | Polyamides | High-performance polymers |

| N,N-dimethyl-3,5-diaminobenzamide | 1,3-Diketones | Benzodiazepines | Pharmacologically active compounds |

| N,N-dimethyl-3,5-diaminobenzamide | Phosgene or equivalent | Benzimidazolones | Dyes, pharmaceuticals |

Conclusion and Future Research Directions

Summary of Key Findings on N,N-dimethyl-3,5-dinitrobenzamide

Research specifically focused on this compound is notably limited in publicly available scientific literature. However, extensive studies on the broader class of 3,5-dinitrobenzamide (B1662146) derivatives provide a foundational understanding of the potential characteristics and applications of this chemical scaffold. The primary area of investigation for 3,5-dinitrobenzamides has been in the field of medicinal chemistry, particularly in the development of novel antimicrobial agents.

Key findings for the 3,5-dinitrobenzamide class include:

Antitubercular Potential: A significant body of research has explored 3,5-dinitrobenzamide derivatives as potent agents against Mycobacterium tuberculosis (Mtb). nih.govnih.gov These compounds are structurally related to the nitrobenzamide family of inhibitors that target decaprenylphosphoryl-β-d-ribose oxidase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall. nih.govmdpi.com The inhibition of DprE1 is a validated and promising strategy for developing new anti-tuberculosis drugs. mdpi.comresearchgate.net

Synthesis: The general synthetic route to N-substituted-3,5-dinitrobenzamides involves the conversion of 3,5-dinitrobenzoic acid to its more reactive acyl chloride derivative, 3,5-dinitrobenzoyl chloride. researchgate.net This intermediate is then coupled with a desired amine—in this case, dimethylamine (B145610)—through a nucleophilic addition/elimination reaction to form the final amide product. researchgate.net

Structure-Activity Relationship (SAR): Studies on various N-alkyl and N-aryl dinitrobenzamides have shown that the nature of the substituent on the amide nitrogen significantly influences biological activity. researchgate.netnih.gov Factors such as the length of an alkyl chain, the presence of terminal aromatic groups, and the type of linker can dramatically impact the antimycobacterial potency. nih.govresearchgate.net For instance, certain derivatives with intermediate lipophilicity or terminal aromatic moieties have demonstrated activities comparable to the frontline anti-TB drug isoniazid. nih.govnih.gov

Antifungal Activity: Beyond their antibacterial properties, dinitrobenzamide derivatives have also been investigated for antifungal activity. nih.govresearchgate.net Studies have shown that some ester and amide derivatives of 3,5-dinitrobenzoic acid exhibit fungicidal activity against various Candida species, suggesting that the dinitroaromatic core is a versatile pharmacophore for antimicrobial drug discovery. researchgate.net

While these findings are promising for the dinitrobenzamide class as a whole, the specific contributions, properties, and biological activity profile of this compound remain largely uncharacterized.

| Research Area | Key Findings | Primary Citations |

|---|---|---|

| Antitubercular Activity | Derivatives show potent activity against Mycobacterium tuberculosis, including drug-resistant strains. | nih.govnih.govrsc.org |

| Mechanism of Action | Identified as potential inhibitors of the DprE1 enzyme, which is crucial for mycobacterial cell wall synthesis. | nih.govmdpi.comresearchgate.net |

| Antifungal Activity | The 3,5-dinitrobenzamide scaffold has shown activity against pathogenic fungi, such as Candida species. | nih.govresearchgate.net |

| Synthesis & Chemistry | Generally synthesized from 3,5-dinitrobenzoic acid via an acyl chloride intermediate. The N-substituent is critical for determining biological activity. | researchgate.netnih.gov |

Unexplored Research Avenues and Challenges

The significant gap in the literature concerning this compound presents numerous opportunities for future research. The primary challenge is the current lack of foundational data, which necessitates a systematic investigation starting from its basic chemical and biological properties.

Unexplored research avenues include:

Synthesis and Characterization: While the synthesis can be inferred, a formal report on an optimized synthetic protocol for this compound, along with its complete physicochemical and spectroscopic characterization (NMR, IR, Mass Spectrometry, X-ray crystallography), is a necessary first step.

Antimicrobial Screening: A crucial unexplored area is the evaluation of its biological activity. Comprehensive screening against a panel of microbes, including the H37Rv strain of Mycobacterium tuberculosis, multidrug-resistant Mtb strains, and various fungal pathogens, would determine its potential as an antimicrobial agent. nih.govresearchgate.net Comparing its activity to other N-alkyl dinitrobenzamides could provide valuable insights into SAR, specifically the impact of the small, non-lipophilic dimethyl substitution.

Mechanism of Action Studies: Should antimicrobial activity be observed, investigating its mechanism of action would be a key research avenue. This would involve enzymatic assays to determine if it inhibits DprE1 and computational docking studies to model its interaction with the enzyme's binding pocket. nih.gov

Exploration in Other Therapeutic Areas: Benzamide (B126) derivatives are known to possess a wide range of biological activities. nih.gov Beyond antimicrobial effects, this compound could be screened for other pharmacological properties.

Chemical Intermediate: Its potential as a building block in organic synthesis for creating more complex molecules with novel properties is another area ripe for exploration.

The main challenge is the lack of prior work, meaning researchers must establish baseline data before pursuing more complex investigations. However, this also means that any findings would be novel and could significantly contribute to the field of medicinal chemistry.

Perspectives on Future Advancements in Dinitrobenzamide Chemistry

The chemistry of dinitrobenzamides stands as a promising field for the development of new therapeutic agents, particularly in the face of rising antimicrobial resistance. Future advancements are likely to be driven by a combination of rational drug design, mechanistic studies, and the exploration of new biological targets.

Rational Design and SAR Expansion: Future research will likely focus on the rational design of new dinitrobenzamide derivatives. Guided by computational modeling and existing SAR data, chemists can design molecules with enhanced potency, better selectivity, and improved pharmacokinetic profiles. nih.govresearchgate.net This includes exploring a wider diversity of substituents on the amide nitrogen and modifications to the dinitroaromatic ring itself. nih.gov

Deepening Mechanistic Understanding: While DprE1 is a known target, a deeper understanding of the molecular interactions is still needed. High-resolution crystal structures of inhibitors bound to the enzyme could guide the design of next-generation compounds. Furthermore, it is possible that some derivatives act via different or multiple mechanisms, and elucidating these would open new avenues for development. researchgate.net

Broadening Therapeutic Applications: While the primary focus has been on tuberculosis, the demonstrated antifungal activity suggests the dinitrobenzamide scaffold is versatile. researchgate.net Future work could systematically explore its potential against a broader range of bacterial and fungal pathogens, as well as parasites and viruses.

Development of Prodrug Strategies: To improve the delivery and efficacy of these compounds, future research could explore prodrug approaches. mdpi.com This involves modifying the lead compounds so they are activated only after entering the target pathogen, which can enhance their therapeutic index.

Green Chemistry Approaches: Advancements in synthetic methodology, such as the use of microwave-assisted synthesis or greener solvent systems, could lead to more efficient, cost-effective, and environmentally friendly production of dinitrobenzamide libraries for screening and development. nih.gov

Q & A

Q. What are the optimal synthetic routes for N,N-dimethyl-3,5-dinitrobenzamide, and how can purity be ensured?

The compound is typically synthesized via nitration and amidation reactions. A common method involves reacting 3,5-dinitrobenzoyl chloride with dimethylamine under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM). Post-reaction, purification via recrystallization (e.g., using methanol/ethyl acetate mixtures) yields high-purity crystals . Monitoring reaction progress with thin-layer chromatography (TLC) and confirming purity via HPLC or NMR spectroscopy is critical. For example, in analogous syntheses, refluxing stoichiometric equivalents of acyl chlorides and amines for 2–4 hours achieves yields >80% .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s nitro and amide groups induce specific torsion angles (e.g., dihedral angles between aromatic rings ~7–19°) and hydrogen-bonding patterns, which are resolvable via SC-XRD . Refinement using programs like SHELXL (with R-factors <0.05) ensures accuracy . Complementary techniques include:

- NMR : and spectra confirm substituent positions (e.g., methyl groups at δ ~3.0–3.5 ppm).

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 283 [M+H]) validate stoichiometry .

Advanced Research Questions

Q. How do computational methods predict the reactivity and binding interactions of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties like HOMO-LUMO gaps (indicative of electrophilicity) and electrostatic potential surfaces (for hydrogen-bond donor/acceptor sites). For example, nitro groups act as electron-withdrawing moieties, directing nucleophilic attacks to specific positions . Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets, such as anti-apoptotic proteins or bacterial enzymes .

Q. What contradictions exist in structure-activity relationship (SAR) studies of this compound derivatives?

SAR studies on benzamide analogs reveal conflicting data on substituent effects. For instance:

- Nitro groups : Essential for antitubercular activity in N-benzyl derivatives (MIC ~0.5 µg/mL) but reduce solubility, complicating pharmacokinetics .

- N-methylation : Enhances metabolic stability but may sterically hinder target binding .

A systematic approach involves synthesizing analogs with controlled substitutions (e.g., replacing nitro with cyano or methoxy groups) and comparing bioactivity and ADMET profiles.

Q. How can crystallographic data resolve stability issues under varying conditions?

SC-XRD reveals intermolecular interactions (e.g., N–H···O hydrogen bonds) that stabilize the solid-state structure. For example, nitro groups form weak hydrogen bonds (2.8–3.0 Å) with adjacent amide hydrogens, enhancing thermal stability up to 200°C . However, hydrolytic stability in solution depends on pH:

| Condition | Stability | Evidence |

|---|---|---|

| Neutral pH | Stable (t >24h) | |

| Alkaline pH | Degrades (t ~2h) |

Q. What methodologies are used to analyze energetic derivatives of this compound?

Energetic derivatives (e.g., melt-castable explosives) are synthesized via nitration or functionalization of the benzene ring. Key analyses include:

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (T >250°C for stable derivatives).

- Impact sensitivity testing : Measures friction sensitivity (e.g., >360 N for safe handling) .

- Detonation velocity calculations : Uses the Kamlet-Jacobs equation with crystal density (ρ ~1.75 g/cm) and heat of formation (ΔH ~150 kJ/mol) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities?

For antitubercular activity, discrepancies arise from assay conditions (e.g., bacterial strain variability) and compound purity. To mitigate:

Q. Why do computational and experimental bond lengths sometimes differ?

DFT models may underestimate steric effects or intermolecular forces. For example:

| Parameter | DFT (Å) | SC-XRD (Å) | Source |

|---|---|---|---|

| C–N (amide) | 1.34 | 1.38 | |

| C–O (nitro) | 1.21 | 1.23 |

Calibrate computational models with experimental data and use hybrid functionals (e.g., M06-2X) for improved accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.